molecular formula C8H12N4O4 B12350037 5-Aza-2'-deoxy Cytidine-15N4

5-Aza-2'-deoxy Cytidine-15N4

Cat. No.: B12350037
M. Wt: 232.18 g/mol
InChI Key: XAUDJQYHKZQPEU-SSDNLDPUSA-N
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Description

5-Aza-2’-deoxy Cytidine-15N4 is a synthetic nucleoside analog of cytidine, which incorporates nitrogen-15 isotopes. It is primarily used in scientific research for its ability to inhibit DNA methylation, making it a valuable tool in epigenetic studies. This compound is known for its role in reactivating silenced genes and has significant applications in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aza-2’-deoxy Cytidine-15N4 involves the incorporation of nitrogen-15 isotopes into the cytidine structureThe reaction conditions often involve the use of deoxyribose and cytosine derivatives, with the incorporation of nitrogen-15 achieved through isotopic labeling techniques .

Industrial Production Methods

Industrial production of 5-Aza-2’-deoxy Cytidine-15N4 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated systems and stringent quality control measures. The final product is purified through chromatography and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Aza-2’-deoxy Cytidine-15N4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Aza-2’-deoxy Cytidine-15N4.

Scientific Research Applications

5-Aza-2’-deoxy Cytidine-15N4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in synthetic chemistry to study nucleoside analogs and their reactions.

    Biology: Employed in epigenetic studies to investigate DNA methylation and gene expression.

    Medicine: Utilized in cancer research to reactivate silenced tumor suppressor genes and study the effects of DNA demethylation.

    Industry: Applied in the development of new therapeutic agents and diagnostic tools

Mechanism of Action

The primary mechanism of action of 5-Aza-2’-deoxy Cytidine-15N4 involves the inhibition of DNA methyltransferases, enzymes responsible for maintaining DNA methylation patterns. By incorporating into the DNA, the compound forms covalent complexes with these enzymes, leading to their functional depletion. This results in the demethylation of DNA and reactivation of silenced genes. The molecular targets include DNA methyltransferase 1 and other related enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aza-2’-deoxy Cytidine-15N4 is unique due to its incorporation of nitrogen-15 isotopes, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other isotopic labeling techniques. This makes it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

232.18 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1

InChI Key

XAUDJQYHKZQPEU-SSDNLDPUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])CO)O

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O

Origin of Product

United States

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